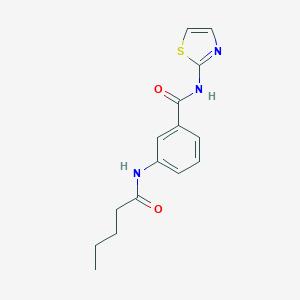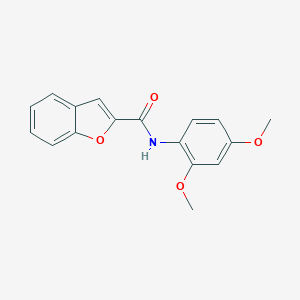![molecular formula C19H22ClNO2 B259039 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide, also known as A-769662, is a synthetic compound that has been extensively studied for its potential use in treating metabolic diseases such as diabetes and obesity. A-769662 is an activator of AMP-activated protein kinase (AMPK), a protein that plays a crucial role in regulating cellular energy metabolism.
Mechanism of Action
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide is an activator of AMPK, a protein that plays a crucial role in regulating cellular energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis. This compound activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that activate the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound increases glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes. In vivo studies have shown that this compound improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to decrease lipid accumulation in the liver and adipose tissue.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, this compound does not activate other kinases that may have off-target effects. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to maintain consistent levels of activation over time.
Future Directions
There are a number of future directions for research on 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide. One area of interest is the development of more potent and selective AMPK activators that may have greater therapeutic potential. Another area of interest is the development of AMPK activators that can be targeted to specific tissues, such as skeletal muscle or adipose tissue. Finally, there is interest in exploring the potential use of this compound in combination with other therapeutic agents for the treatment of metabolic diseases.
Synthesis Methods
The synthesis of 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide involves a multi-step process starting with the reaction of tert-butylamine with 2-chloroethyl chloroformate to form N-tert-butyl-2-chloroethyl carbamate. This intermediate is then reacted with 2-chlorophenol to form N-tert-butyl-2-(2-chlorophenoxy)ethyl carbamate. Finally, this compound is reacted with benzoyl chloride to form the desired product, this compound.
Scientific Research Applications
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic use in treating metabolic diseases such as diabetes and obesity. AMPK activation has been shown to improve glucose uptake and insulin sensitivity, making it a potential target for the treatment of diabetes. This compound has also been shown to increase fatty acid oxidation and decrease lipogenesis, making it a potential treatment for obesity.
properties
Molecular Formula |
C19H22ClNO2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22) |
InChI Key |
PZWPKZOYHKHIAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-tert-butyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258958.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)


![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)



